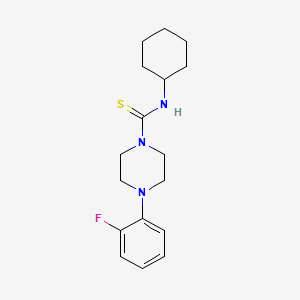

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUZNDTXDTVLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., hydroxide, cyanide) in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various organic reactions, facilitating the development of new chemical entities.

- Reagent : It is utilized as a reagent in numerous organic reactions, enhancing the efficiency and selectivity of synthetic pathways.

Biology

- Biological Activity : N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may exhibit significant inhibitory effects against various pathogens.

Medicine

- Therapeutic Development : The compound is under investigation for its potential use in drug development, particularly targeting specific biological pathways associated with diseases such as cancer and infections.

- Mechanism of Action : Its mechanism involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. This interaction may include neurotransmitter receptors and metabolic enzymes.

Industry

- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials, showcasing its versatility beyond pharmaceutical applications.

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Anti-inflammatory Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Summary of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors, ion channels, and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide

- N-cyclohexyl-4-(2-chlorophenyl)piperazine-1-carbothioamide

- N-cyclohexyl-4-(2-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide (commonly referred to as the compound ) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C17H24FN3OS

- Molecular Weight: 335.45 g/mol

This compound is believed to exert its biological effects through the modulation of neurotransmitter systems and potential interactions with various receptors. Piperazine derivatives are known for their ability to influence serotonin and dopamine receptor pathways, which are critical in treating psychiatric disorders and other conditions.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects. For instance, studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain, which is crucial for mood regulation .

Antitumor Activity

Recent studies have explored the antitumor potential of piperazine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed that modifications in the piperazine ring can significantly influence their anticancer activity. Table 1 summarizes the IC50 values for various related compounds against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.24 |

| Compound B | HeLa (Cervical) | 0.19 |

| Compound C | SGC7901 (Gastric) | 0.41 |

| This compound | MCF7 (Breast) | TBD |

Note: TBD indicates that specific IC50 values for this compound against MCF7 were not available in current literature.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been investigated. In vitro studies have shown that certain modifications can enhance antibacterial potency against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies

- Antidepressant Activity Study : A study published in a pharmacology journal evaluated the antidepressant-like effects of a series of piperazine derivatives, including those related to this compound. The results demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity.

- Anticancer Evaluation : In a recent publication, researchers synthesized several piperazine-based compounds and assessed their cytotoxicity against various cancer cell lines. The study found that structural modifications significantly impacted their effectiveness, suggesting that this compound could be optimized for better anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-4-(2-fluorophenyl)piperazine-1-carbothioamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves:

- Piperazine Ring Formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) .

- Substituent Introduction : Sequential alkylation/arylation steps to attach the 2-fluorophenyl and cyclohexyl groups. For example, nucleophilic substitution using 2-fluorophenyl halides or Suzuki coupling for aryl group addition .

- Carbothioamide Functionalization : Reaction with thiocarbonylating agents (e.g., thiophosgene or Lawesson’s reagent) .

- Purity Optimization : Use recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) . Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and FT-IR .

Q. How is the crystal structure of this compound determined, and what conformational insights are critical?

- Piperazine Ring Conformation : Chair conformation with axial/equatorial substituents affecting steric interactions .

- Intermolecular Interactions : Hydrogen bonds (N–H⋯S, C–H⋯F) stabilize the lattice, influencing solubility and crystallinity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Receptor Binding : Radioligand displacement assays (e.g., sigma-1/sigma-2 receptors at 10 nM–10 µM concentrations) .

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., SK-N-SH neuroblastoma, IC₅₀ calculation) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-cyclohexyl vs. other substituents) impact sigma receptor affinity?

- Methodological Answer :

- Rational Design : Maintain the piperazine core; replace cyclohexyl with bulkier groups (e.g., adamantyl) to enhance lipophilicity and sigma-2 binding (Kᵢ < 5 nM) .

- Data from SAR Studies :

| Substituent | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Cyclohexyl | 0.38 | 0.68 | 1.8 |

| Benzyl | 1.2 | 4.7 | 3.9 |

| Methyl | 8.5 | 25.3 | 3.0 |

- Key Insight : Both N-atoms in piperazine are critical for high affinity. Amidation of one N reduces σ2 binding >100-fold .

Q. How can contradictory bioactivity data (e.g., antiproliferative vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare MTT (metabolic activity) with apoptosis-specific assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Structural Analysis : Use molecular docking (AutoDock Vina) to verify if σ2 receptor binding correlates with observed activity .

Q. What computational strategies predict drug-likeness and ADMET properties?

- Methodological Answer :

- QSAR Models : Utilize SwissADME or ADMETLab 2.0 to calculate:

- Lipophilicity : XLogP ~3.4 (optimal for BBB penetration) .

- Solubility : ESOL Log S = -4.2 (moderate; may require formulation).

- CYP Inhibition Risk : High CYP2D6 inhibition (score >0.7) suggests drug-drug interaction potential .

- Molecular Dynamics : Simulate binding stability (GROMACS) at sigma receptors over 100 ns trajectories to assess residence time .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and improve reproducibility (yield increase from 60% to 85%) .

- Catalyst Optimization : Switch from DBU to milder bases (e.g., K₂CO₃) to minimize decomposition .

- In-line Analytics : Use FT-IR probes for real-time monitoring of thiocarbonylation completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.